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Compound of Interest

Compound Name: cis-3-Octene

Cat. No.: B076891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cis-3-Octene is a versatile C8 alkene that serves as a valuable starting material and

intermediate in a wide range of organic syntheses. Its specific stereochemistry and reactivity

make it a key building block for the synthesis of fine chemicals, pharmaceuticals, fragrances,

and polymers.[1] This document provides detailed application notes and experimental protocols

for several key transformations of cis-3-Octene, offering a practical guide for its utilization in

research and development.

Physical and Chemical Properties
Property Value

Molecular Formula C₈H₁₆

Molecular Weight 112.21 g/mol

CAS Number 14850-22-7

Appearance Colorless liquid

Boiling Point 122-123 °C

Density 0.717 g/mL at 25 °C
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Key Synthetic Applications and Protocols
Epoxidation to form cis-3,4-Epoxyoctane
Epoxidation of cis-3-Octene provides a direct route to the corresponding epoxide, a valuable

intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this

transformation, proceeding via a concerted syn-addition mechanism.

Reaction Scheme:

Experimental Protocol: Epoxidation with m-CPBA

Materials:

cis-3-Octene (1.0 eq)

meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve cis-3-Octene in dichloromethane in a round-bottom flask equipped with a

magnetic stirrer and cool the solution to 0 °C in an ice bath.

Slowly add a solution of m-CPBA in dichloromethane to the flask over 30 minutes.

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and

stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the crude product.

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate

gradient) to yield cis-3,4-Epoxyoctane.

Quantitative Data:

Reactant Product Reagent Solvent Time (h)
Temperat
ure (°C)

Yield (%)

cis-3-

Octene

cis-3,4-

Epoxyocta

ne

m-CPBA CH₂Cl₂ 3-5 0 to RT ~85-95

Syn-Dihydroxylation to form cis-3,4-Octanediol
The syn-dihydroxylation of cis-3-Octene yields cis-3,4-Octanediol, a vicinal diol with

applications in the synthesis of polymers, plasticizers, and as a chiral building block. This

transformation can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic

amounts with a co-oxidant (Upjohn conditions) or with cold, dilute, basic potassium

permanganate (KMnO₄).

Reaction Scheme:

Experimental Protocol: Syn-Dihydroxylation with Osmium Tetroxide (Upjohn Conditions)

Materials:

cis-3-Octene (1.0 eq)

Osmium tetroxide (OsO₄, 0.02 eq)

N-Methylmorpholine N-oxide (NMO, 1.2 eq)
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Acetone/Water (10:1 mixture)

Sodium bisulfite (NaHSO₃)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve cis-3-Octene in a mixture of acetone and water.

Add N-Methylmorpholine N-oxide to the solution.

To this mixture, add a solution of osmium tetroxide in toluene dropwise at room

temperature.

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for

30 minutes.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate

gradient) to obtain cis-3,4-Octanediol.

Quantitative Data:
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Reactant Product Reagents Solvent Time (h)
Temperat
ure (°C)

Yield (%)

cis-3-

Octene

cis-3,4-

Octanediol

OsO₄

(cat.),

NMO

Acetone/H₂

O
12-24 RT 80-90

cis-3-

Octene

cis-3,4-

Octanediol

Cold,

dilute,

basic

KMnO₄

Acetone/H₂

O
1-2 0 Moderate

Ozonolysis: Oxidative Cleavage to Aldehydes and
Carboxylic Acids
Ozonolysis of cis-3-Octene cleaves the double bond to produce smaller carbonyl compounds.

A reductive workup yields propanal and pentanal, while an oxidative workup produces

propanoic acid and pentanoic acid. This reaction is a powerful tool for structural elucidation and

for the synthesis of functionalized fragments.

Reaction Schemes:

Reductive Workup: cis-3-Octene + O₃; then Me₂S -> Propanal + Pentanal

Oxidative Workup: cis-3-Octene + O₃; then H₂O₂ -> Propanoic Acid + Pentanoic Acid

Experimental Protocol: Ozonolysis with Reductive Workup

Materials:

cis-3-Octene (1.0 eq)

Dichloromethane (CH₂Cl₂)

Ozone (O₃)

Dimethyl sulfide (DMS, 2.0 eq)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b076891?utm_src=pdf-body
https://www.benchchem.com/product/b076891?utm_src=pdf-body
https://www.benchchem.com/product/b076891?utm_src=pdf-body
https://www.benchchem.com/product/b076891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Dissolve cis-3-Octene in dichloromethane in a three-necked flask equipped with a gas

inlet tube and a gas outlet tube connected to a trap.

Cool the solution to -78 °C using a dry ice/acetone bath.

Bubble ozone gas through the solution until a persistent blue color is observed, indicating

an excess of ozone.

Purge the solution with nitrogen or oxygen to remove excess ozone.

Add dimethyl sulfide to the reaction mixture at -78 °C and then allow it to warm to room

temperature and stir for 2-4 hours.

The resulting aldehydes can be isolated by distillation or used directly in subsequent

reactions.

Quantitative Data:

Reactant
Product(s
)

Workup
Reagent

Solvent Time (h)
Temperat
ure (°C)

Yield (%)

cis-3-

Octene

Propanal,

Pentanal
(CH₃)₂S CH₂Cl₂ 2-4 -78 to RT High (>90)

cis-3-

Octene

Propanoic

Acid,

Pentanoic

Acid

H₂O₂
CH₂Cl₂/H₂

O
2-4 -78 to RT High (>90)

Olefin Metathesis
cis-3-Octene can participate in olefin metathesis reactions, catalyzed by transition metal

complexes such as Grubbs' catalysts. Self-metathesis of cis-3-Octene can lead to a mixture of

cis-3-hexene and cis-5-decene. Cross-metathesis with other olefins allows for the synthesis of

a variety of unsaturated compounds.
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Reaction Scheme (Self-Metathesis):

Experimental Protocol: Self-Metathesis with Grubbs' Catalyst

Materials:

cis-3-Octene (1.0 eq)

Grubbs' Second Generation Catalyst (0.01-0.05 eq)

Anhydrous and degassed dichloromethane (CH₂Cl₂)

Procedure:

In a glovebox or under an inert atmosphere, dissolve cis-3-Octene in anhydrous and

degassed dichloromethane.

Add the Grubbs' catalyst to the solution.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-12

hours, monitoring the reaction progress by GC-MS.

Quench the reaction by adding a few drops of ethyl vinyl ether.

Remove the solvent under reduced pressure and purify the resulting mixture of alkenes by

distillation or chromatography.

Quantitative Data:

Reactant
Product(s
)

Catalyst Solvent Time (h)
Temperat
ure (°C)

Conversi
on (%)

cis-3-

Octene

cis-3-

Hexene,

cis-5-

Decene

Grubbs' II CH₂Cl₂ 4-12 RT - 40 Varies
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Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described

above.

Starting Material

Products

cis-3-Octene

cis-3,4-Epoxyoctanem-CPBA

cis-3,4-Octanediol1. OsO4 (cat.), NMO
2. NaHSO3

Propanal + Pentanal

1. O3
2. (CH3)2S

cis-3-Hexene + cis-5-Decene

Grubbs' Catalyst
Propanoic Acid + Pentanoic Acid

Oxidative
Workup (H2O2)

Click to download full resolution via product page

Caption: Key synthetic transformations of cis-3-Octene.

Experimental Workflow for a Typical Reaction
The following diagram outlines a general workflow for performing a reaction with cis-3-Octene
and subsequent product isolation.
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Caption: General experimental workflow for cis-3-Octene reactions.
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Conclusion
Cis-3-Octene is a readily available and highly useful starting material in organic synthesis. The

protocols outlined in this document for epoxidation, dihydroxylation, ozonolysis, and metathesis

provide a foundation for its application in the synthesis of a diverse array of target molecules.

The versatility of cis-3-Octene, coupled with the efficiency of these modern synthetic methods,

makes it an important tool for researchers in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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